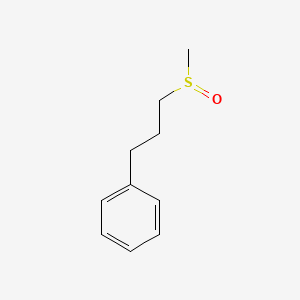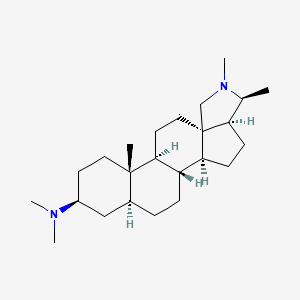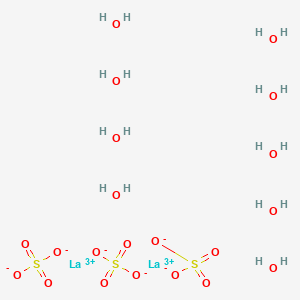
Lanthanum sulfate nonahydrate
Overview
Description
Lanthanum sulfate nonahydrate is an inorganic compound with the chemical formula La₂(SO₄)₃·9H₂O. It is a hydrate form of lanthanum sulfate, where each formula unit is associated with nine molecules of water. This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum sulfate nonahydrate can be synthesized through the reaction of lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving the lanthanum compound in sulfuric acid, followed by crystallization to obtain the nonahydrate form.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with sulfuric acid under controlled conditions. The resulting solution is then subjected to evaporation and crystallization processes to yield the nonahydrate crystals. The purity of the product is often enhanced through recrystallization techniques.
Types of Reactions:
Oxidation and Reduction: this compound does not undergo significant oxidation or reduction reactions under normal conditions due to the stability of the lanthanum ion in its +3 oxidation state.
Substitution Reactions: It can participate in substitution reactions where the sulfate ions are replaced by other anions in solution.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of lanthanum hydroxide and sulfuric acid.
Common Reagents and Conditions:
Acids: this compound reacts with strong acids like hydrochloric acid (HCl) to form lanthanum chloride and sulfuric acid.
Bases: It reacts with strong bases like sodium hydroxide (NaOH) to form lanthanum hydroxide and sodium sulfate.
Major Products Formed:
Lanthanum Hydroxide (La(OH)₃): Formed during hydrolysis or reaction with bases.
Lanthanum Chloride (LaCl₃): Formed during reaction with hydrochloric acid.
Scientific Research Applications
Lanthanum sulfate nonahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving lanthanum’s effects on biological systems, particularly in the investigation of calcium channels.
Medicine: Utilized in the development of pharmaceuticals and as a contrast agent in medical imaging.
Industry: Applied in the production of catalysts, optical materials, and electronic components due to its unique properties.
Mechanism of Action
The mechanism of action of lanthanum sulfate nonahydrate primarily involves its interaction with other ions and molecules. In biological systems, lanthanum ions can block calcium channels by competing with calcium ions, thereby affecting cellular processes. In industrial applications, its high reactivity and ability to form stable complexes make it valuable in catalysis and material synthesis.
Comparison with Similar Compounds
Cerium Sulfate Nonahydrate (Ce₂(SO₄)₃·9H₂O): Similar in structure and properties but contains cerium instead of lanthanum.
Neodymium Sulfate Nonahydrate (Nd₂(SO₄)₃·9H₂O): Another rare earth sulfate with comparable properties.
Praseodymium Sulfate Nonahydrate (Pr₂(SO₄)₃·9H₂O): Shares similar chemical behavior due to the presence of praseodymium.
Uniqueness: Lanthanum sulfate nonahydrate is unique due to its specific interactions with biological systems, particularly its ability to block calcium channels. This property is not as pronounced in other similar compounds, making this compound particularly valuable in biological and medical research.
Properties
IUPAC Name |
lanthanum(3+);trisulfate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVHNGCHRTSJC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18La2O21S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746017 | |
| Record name | Lanthanum sulfate--water (2/3/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-62-9 | |
| Record name | Lanthanum sulfate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum sulfate--water (2/3/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANTHANUM SULFATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYM69F1TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What structural information about lanthanum sulfate nonahydrate can be obtained from FTIR spectroscopy at low temperatures?
A1: Low-temperature FTIR spectroscopy allows for the differentiation of water molecules within the this compound structure [, ]. By analyzing the librational and translational modes of vibration in the far-infrared region, researchers can distinguish between water molecules directly coordinated to the lanthanum ion and those present as lattice water within the crystal structure [, ]. This distinction is possible because coordinated and lattice water molecules exhibit distinct vibrational frequencies due to their different chemical environments.
Q2: How does FTIR spectroscopy contribute to understanding the bonding in this compound?
A2: FTIR spectroscopy provides valuable data for calculating potential force constants associated with different vibrational modes in this compound [, ]. These force constants offer insights into the strength of the bonds between the lanthanum ion and the surrounding water molecules, as well as the interactions between water molecules within the lattice structure. By analyzing these force constants, researchers can gain a deeper understanding of the overall stability and bonding characteristics of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)
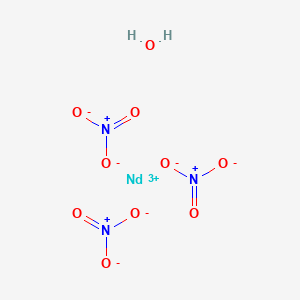

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)



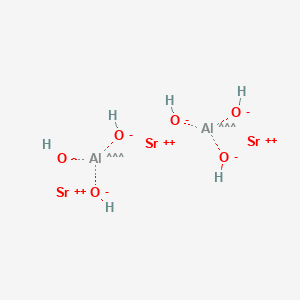
![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)

